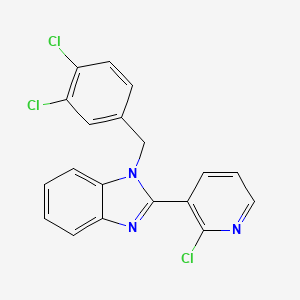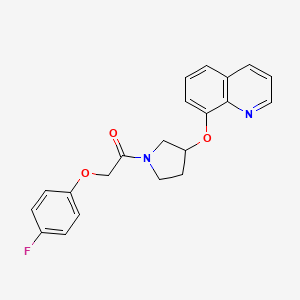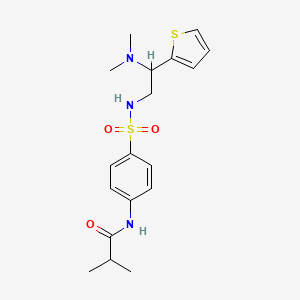
N-(4-(N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)isobutyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the use of dimethylamino functional groups as seen in the first paper, where 4-NN-dimethylaminoazobenzene 4'-isothiocyanate is synthesized for peptide sequence analysis . The synthesis process includes the preparation of thiohydantoins of amino acids, which are structurally related to the thiophene moiety present in the compound of interest. The second paper discusses the synthesis of dinuclear N-substituted 4-(dimethylamino)benzaldehyde thiosemicarbazones . Although the core structure differs, the methods used in these syntheses could provide insights into potential synthetic routes for the target compound, involving steps such as amide bond formation, introduction of the sulfonamide group, and incorporation of the thiophene ring.
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex, with multiple rings and substituents contributing to its three-dimensional conformation. The papers provide examples of structural analysis through X-ray diffraction, which could be applied to determine the precise structure of the compound . The presence of dimethylamino groups and the potential for chelate ring formation, as seen in the rhenium(I) complexes, suggest that the compound could exhibit interesting conformational properties and possibly form stable chelate structures.
Chemical Reactions Analysis
The reactivity of the compound can be inferred from the reactions described in the papers. For instance, the first paper mentions a color change upon exposure to HCl vapor, indicating a potential for acid-base reactions or protonation events . The second paper details the reactivity of thiosemicarbazone ligands with transition metals, suggesting that the compound might also have the ability to coordinate to metals or undergo ligand exchange reactions .
Physical and Chemical Properties Analysis
While the papers do not directly provide information on the physical and chemical properties of the compound, we can hypothesize based on the functional groups present. The compound is likely to be soluble in polar organic solvents due to the presence of the dimethylamino group. Its melting point, boiling point, and stability could be influenced by the presence of the sulfonamide and amide groups, which are known to participate in hydrogen bonding. The compound's optical properties, such as UV-Vis absorbance, could be affected by the conjugated system involving the thiophene ring.
Wissenschaftliche Forschungsanwendungen
Fluorescent Molecular Probes
Compounds containing similar structural elements have been synthesized for use as fluorescent molecular probes. These probes show strong solvent-dependent fluorescence correlated with solvent polarity, suggesting their utility in developing ultrasensitive fluorescent molecular probes. Such probes can study a variety of biological events and processes due to their intramolecular charge transfer, long emission wavelength, large extinction coefficients, high fluorescence quantum yields, and large Stokes shift (Diwu et al., 1997).
Corrosion Inhibition
Research has demonstrated the efficiency of thiophene Schiff base compounds as corrosion inhibitors on mild steel surfaces in acidic solutions. The inhibition efficiency increases with the concentration of the inhibitor, showing potential for protective applications in industrial settings (Daoud et al., 2014).
Antiallergy Activity
Derivatives structurally similar to N-(4-(N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)isobutyramide have been evaluated for antiallergy activities. Some compounds showed activity in passive foot anaphylaxis assays, indicating potential antiallergic properties (Walsh et al., 1990).
Polymerization Catalysts
Similar structural motifs have been used in nickel-catalyzed polymerization processes, showcasing the potential for creating polymers with controlled molecular weights and high yield. This highlights the compound's utility in material science for developing novel polymers (Lu et al., 2021).
Tautomeric Behavior Studies
The tautomeric behavior of sulfonamide derivatives, through spectroscopic methods supported by density functional theory, reveals insights into molecular conformation or tautomeric forms, which are crucial for pharmaceutical and biological activities (Erturk et al., 2016).
Eigenschaften
IUPAC Name |
N-[4-[[2-(dimethylamino)-2-thiophen-2-ylethyl]sulfamoyl]phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S2/c1-13(2)18(22)20-14-7-9-15(10-8-14)26(23,24)19-12-16(21(3)4)17-6-5-11-25-17/h5-11,13,16,19H,12H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTMJUCQSPURTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)sulfamoyl)phenyl)isobutyramide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2543785.png)
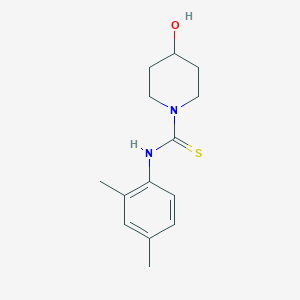
![1-[2-[3-(Benzimidazol-1-yl)azetidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2543787.png)
![(2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2543788.png)
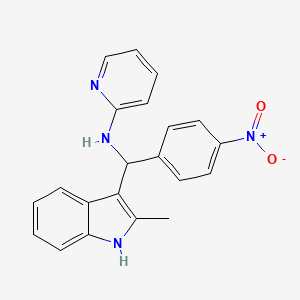
![2-Methylpyrido[2,3-d]pyrimidine-4-thiol](/img/structure/B2543791.png)
![N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-(2-furylmethyl)amine](/img/structure/B2543794.png)
![N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2543796.png)
![N-[5,6-dimethyl-1-(2-methylbenzyl)-1H-1,3-benzimidazol-4-yl]-4-fluorobenzenesulfonamide](/img/structure/B2543797.png)
![6-Isopropyl-2-(3-phenylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2543798.png)
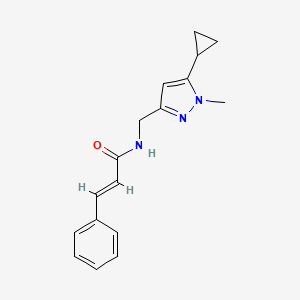
![2-(Bicyclo[2.2.1]heptan-2-YL)ethane-1-sulfonyl chloride](/img/structure/B2543800.png)
